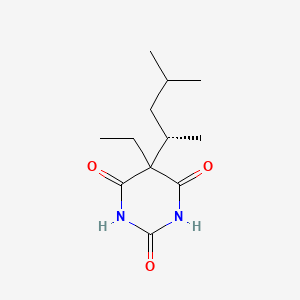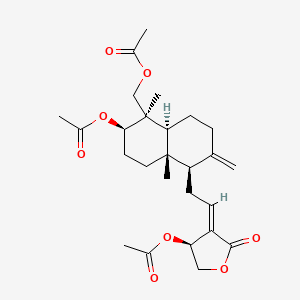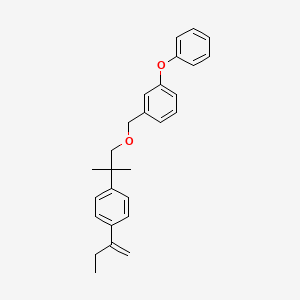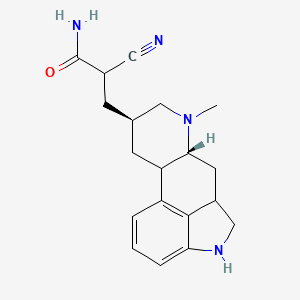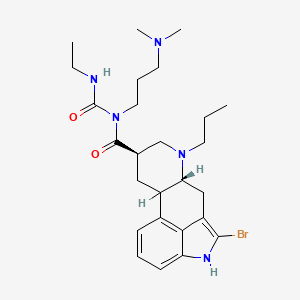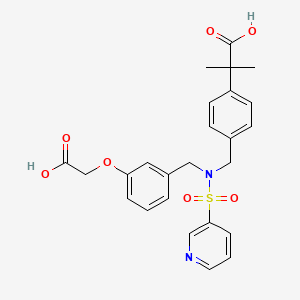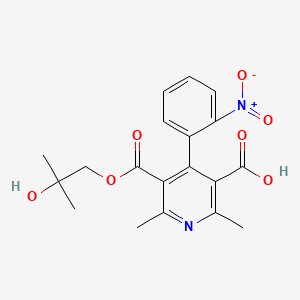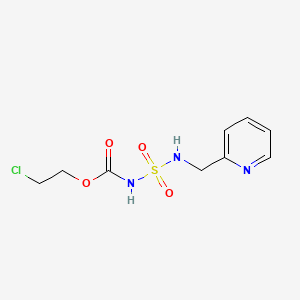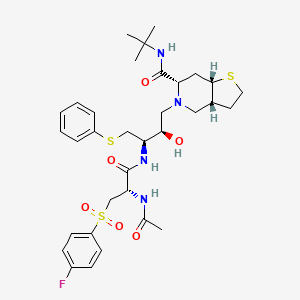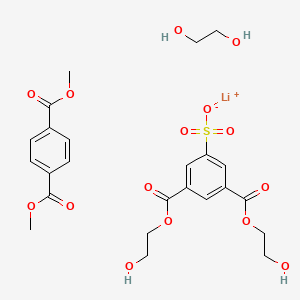
lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol is a complex organic compound with a variety of functional groups. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol typically involves multiple steps. The process begins with the preparation of the individual components, which are then combined under specific reaction conditions. For example, the synthesis may involve esterification reactions to form the ester groups, followed by sulfonation to introduce the sulfonate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Industrial methods may also include purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
化学反応の分析
Types of Reactions
Lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the ester groups can produce primary or secondary alcohols .
科学的研究の応用
Lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes
作用機序
The mechanism of action of lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Sodium;3,5-bis(methoxycarbonyl)benzenesulfonate;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol
- Potassium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol
Uniqueness
Lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol is unique due to the presence of the lithium ion, which can impart specific properties such as enhanced reactivity or stability. This makes it distinct from similar compounds that contain other cations like sodium or potassium .
特性
CAS番号 |
176022-97-2 |
|---|---|
分子式 |
C24H29LiO15S |
分子量 |
596.5 g/mol |
IUPAC名 |
lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol |
InChI |
InChI=1S/C12H14O9S.C10H10O4.C2H6O2.Li/c13-1-3-20-11(15)8-5-9(12(16)21-4-2-14)7-10(6-8)22(17,18)19;1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;3-1-2-4;/h5-7,13-14H,1-4H2,(H,17,18,19);3-6H,1-2H3;3-4H,1-2H2;/q;;;+1/p-1 |
InChIキー |
ZWVRELITSICSSV-UHFFFAOYSA-M |
正規SMILES |
[Li+].COC(=O)C1=CC=C(C=C1)C(=O)OC.C1=C(C=C(C=C1C(=O)OCCO)S(=O)(=O)[O-])C(=O)OCCO.C(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


